Gadoversetamide

Descripción general

Descripción

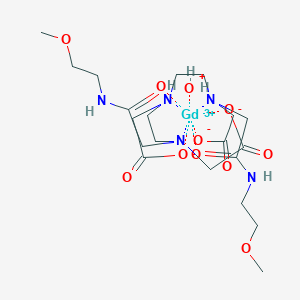

Gadoversetamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visualization of lesions in the brain, spine, and liver. Marketed under the trade name OptiMARK, it is a small molecule with the chemical formula C20H34GdN5O10 and a molecular weight of 661.76 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gadoversetamide is synthesized by chelating gadolinium ions with a ligand that contains multiple amide and carboxylate groups. The synthesis involves the reaction of gadolinium chloride with a pre-formed ligand in an aqueous solution. The ligand is typically synthesized through a multi-step process involving the reaction of ethylenediamine with various carboxylate and amide-containing reagents .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the preparation of the ligand, its reaction with gadolinium chloride, and subsequent purification steps to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Gadoversetamide primarily undergoes complexation reactions due to the presence of multiple coordination sites in its structure. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound are gadolinium chloride and the ligand containing amide and carboxylate groups. The reactions are usually carried out in aqueous solutions at controlled temperatures and pH levels .

Major Products: The major product of the synthesis is this compound itself, with minor by-products that are typically removed during the purification process .

Aplicaciones Científicas De Investigación

Pediatric CNS Imaging Study

A significant study evaluated the safety and efficacy of gadoversetamide in pediatric patients undergoing MRI for central nervous system disorders. The study involved 100 patients aged 2 to 18 years who received a single injection of this compound at a dosage of 0.1 mmol/kg.

- Results :

Cardiac MRI for Myocardial Infarction

Another study focused on the use of this compound for delayed-enhancement MRI to detect myocardial infarction. This application is crucial for evaluating heart tissue viability post-infarction.

- Findings :

Comparative Efficacy with Other GBCAs

This compound has been compared with other GBCAs to establish its efficacy in various imaging scenarios. The following table summarizes key findings from comparative studies:

| Contrast Agent | Application Area | Diagnostic Accuracy | Adverse Events Rate |

|---|---|---|---|

| This compound | CNS Imaging | High | Low |

| Gadopentetate Dimeglumine | CNS Imaging | Moderate | Moderate |

| Gadodiamide | Cardiac Imaging | Moderate | High |

This comparative analysis indicates that this compound consistently offers high diagnostic accuracy with a lower incidence of adverse events, making it a preferred choice in many clinical settings .

Case Study on Hepatic Lesions

A case study involving a patient with suspected hepatic lesions demonstrated the effectiveness of this compound in enhancing MRI images, leading to accurate diagnosis and subsequent treatment planning.

- Outcome : The use of this compound allowed for improved visualization of hepatic lesions that were not clearly visible on non-enhanced images, resulting in timely intervention .

Musculoskeletal Disorders

In another case study focusing on musculoskeletal disorders, this compound was used to assess joint abnormalities.

Mecanismo De Acción

Gadoversetamide works by altering the relaxation times of protons in its vicinity when placed in a magnetic field. This is due to the paramagnetic properties of gadolinium, which has unpaired electrons that enhance the T1 and T2 relaxation rates of protons. This results in increased signal intensity in MRI images, providing better contrast and visualization of lesions .

Comparación Con Compuestos Similares

- Gadoterate meglumine (Dotarem)

- Gadobutrol (Gadavist)

- Gadopentetate dimeglumine (Magnevist)

- Gadobenate dimeglumine (MultiHance)

- Gadodiamide (Omniscan)

- Gadoteridol (ProHance)

Comparison: Gadoversetamide is unique in its specific ligand structure, which provides a balance between stability and efficacy. Compared to other gadolinium-based contrast agents, it has a similar relaxivity but may differ in terms of safety profiles and the incidence of adverse reactions .

Actividad Biológica

Gadoversetamide, marketed under the trade name OptiMARK, is a gadolinium-based contrast agent (GBCA) used primarily in magnetic resonance imaging (MRI). Its biological activity is significant due to its implications in diagnostic imaging and the associated risks of nephrogenic systemic fibrosis (NSF) in susceptible populations. This article provides a detailed overview of the biological activity of this compound, including its mechanisms, safety profile, and clinical implications.

This compound is a linear GBCA that contains gadolinium chelated with a bis-2-ethylhexyl ester of diethylenetriaminepentaacetic acid (DTPA). This structure allows for effective MRI imaging by enhancing the contrast of tissues. The mechanism of action involves the paramagnetic properties of gadolinium, which alters the relaxation times of nearby protons in magnetic fields, thereby improving image quality.

Biological Effects and Stability

Research indicates that the stability of gadolinium chelates is crucial in determining their biological effects. This compound has been shown to release gadolinium ions under certain conditions, which can lead to adverse effects such as NSF. Studies have demonstrated that linear GBCAs like this compound have a higher propensity for gadolinium release compared to macrocyclic agents. For instance, in vitro studies revealed that the rate of gadolinium release from linear GBCAs was significantly higher than from macrocyclic GBCAs, raising concerns about their safety in patients with renal insufficiency .

Table 1: Stability Comparison of GBCAs

| GBCA Type | Gadolinium Release (%) | NSF Risk |

|---|---|---|

| Linear | 20-21% | Higher risk |

| Charged Linear | 0.07-1.9% | Moderate risk |

| Macrocyclic | Negligible | Lower risk |

Clinical Studies and Case Reports

Numerous studies have investigated the incidence of NSF associated with this compound. A retrospective analysis found that among 382 biopsy-proven NSF cases, only 7.3% were linked to this compound exposure . The data suggest that while this compound is associated with NSF, its incidence is lower compared to other linear GBCAs like gadodiamide.

Case Study: NSF Incidence in Renal Patients

A cohort study involving patients undergoing hemodialysis revealed that those exposed to this compound had a lower incidence of NSF compared to those exposed to other linear agents. Specifically, out of 308 patients with chronic kidney disease (CKD), none developed NSF after receiving this compound . This highlights the need for careful patient selection when using GBCAs in populations at risk.

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. In one study involving over 1,600 patients, the overall adverse event rate was comparable to that of other contrast agents . However, there remains a significant concern regarding its use in patients with compromised renal function due to the potential for NSF development.

Table 2: Adverse Events Associated with this compound

| Adverse Event Type | Frequency (%) |

|---|---|

| Mild allergic reactions | 1.5 |

| Serious adverse events | 0.5 |

| NSF cases reported | 0.01 |

Propiedades

Key on ui mechanism of action |

Based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments. MR images are based primarily on proton density and proton relaxation dynamics. MR instruments are sensitive to two different relaxation processes, the T1 (spin-lattice or longitudinal relaxation time) and T2 (spin-spin or transverse relaxation time). Paramagnetic agents contain one or more unpaired electrons that enhance the T1 and T2 relaxation rates of protons in their molecular environment. In MRI, visualization of normal and pathological brain, spinal and hepatic tissue depends in part on variations in the radio frequency signal intensity that occur with changes in proton density, alteration of the T1, and variation in T2. When placed in a magnetic field, gadoversetamide shortens the T1 and T2 relaxation times in tissues where it accumulates. At the recommended dose, the effect is primarily on T1 relaxation time, and produces an increase in signal intensity (brightness). Gadoversetamide does not cross the intact blood-brain barrier; therefore, it does not accumulate in normal brain tissue or in CNS lesions that may have a normal blood-brain barrier (e.g., cysts, mature post-operative scars). Abnormal vascularity or disruption of the blood-brain barrier allows accumulation of gadoversetamide in lesions such as neoplasms, abscesses, and subacute infarcts. |

|---|---|

Número CAS |

131069-91-5 |

Fórmula molecular |

C20H34GdN5O10 |

Peso molecular |

661.8 g/mol |

Nombre IUPAC |

2-[bis[2-[carboxylatomethyl-[2-(2-methoxyethylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C20H37N5O10.Gd/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2;/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33);/q;+3/p-3 |

Clave InChI |

HBEAOBRDTOXWRZ-UHFFFAOYSA-K |

SMILES |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

SMILES canónico |

COCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |

Densidad |

1.160 at 25 °C |

Key on ui other cas no. |

131069-91-5 |

Solubilidad |

Freely soluble in water |

Sinónimos |

[8,11-Bis[(carboxy-κO)methyl]-14-[2-[(2-methoxyethyl)amino]-2-(oxo-κO)ethyl]-6-(oxo-κO)-2-oxa-5,8,11,14-tetraazahexadecan-16-oato(3-)-κN8,κN11,κN14,κO16]gadolinium; 8,11-Bis(carboxymethyl)-14-[2-[(2-methoxyethyl)amino]-2-oxoethyl]-6-oxo-2-oxa-5,8,11, |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gadoversetamide works by shortening the T1 relaxation time of water protons in its vicinity. This leads to a brighter signal on T1-weighted MRI images, improving the contrast between normal and abnormal tissues. [, ]

ANone: The molecular formula of this compound is C16H26GdN5O9 and its molecular weight is 579.67 g/mol. [, ]

ANone: While the provided research abstracts don't contain specific spectroscopic data, techniques like mass spectrometry (ESI-MS) have been employed to identify this compound and its metabolites in biological samples. []

ANone: While not explicitly mentioned in the abstracts, GBCAs like this compound are generally tested for stability under various conditions (pH, temperature, light) during development to ensure their safety and efficacy. []

ANone: this compound is not known to possess any catalytic properties. It is primarily used for its contrast-enhancing properties in MRI.

ANone: The provided research abstracts do not discuss computational chemistry studies on this compound.

ANone: this compound is a linear, non-ionic GBCA. Linear GBCAs, particularly non-ionic ones like this compound and Gadodiamide, have been associated with a higher risk of Nephrogenic Systemic Fibrosis (NSF) compared to macrocyclic GBCAs. This is attributed to their lower stability and increased likelihood of releasing free gadolinium ions in vivo. [, , ]

ANone: this compound is typically formulated as an injectable solution for intravenous administration. The exact composition of the formulation can vary depending on the manufacturer. [, , ]

ANone: Due to the risk of NSF, the FDA has issued warnings and recommendations for the use of this compound, particularly in patients with renal impairment. [, , , ]

ANone: this compound is primarily eliminated unchanged through the kidneys via glomerular filtration, with a half-life of approximately 1.5 hours in patients with normal renal function. [, , ]

ANone: Renal impairment significantly affects the pharmacokinetics of this compound. The elimination half-life is prolonged in patients with renal insufficiency, leading to increased gadolinium retention in the body. [, ]

ANone: In individuals with normal renal function, age does not significantly alter the pharmacokinetics of this compound. []

ANone: Yes, multiple clinical trials have evaluated the safety and efficacy of this compound for various MRI applications, including liver and myocardial imaging. [, , , ]

ANone: In vitro studies have demonstrated that this compound, at specific concentrations, can stimulate the proliferation of fibroblasts. []

ANone: Resistance mechanisms are not applicable to this compound, as it is a contrast agent and not a drug with a specific molecular target.

ANone: The most serious adverse effect associated with this compound is Nephrogenic Systemic Fibrosis (NSF), a debilitating and potentially fatal condition that primarily affects individuals with severe renal impairment. [, , , , ]

ANone: Besides NSF, other commonly reported adverse effects of this compound include headache, nausea, and injection site reactions. These are typically mild and transient. [, ]

ANone: Factors that can increase the risk of NSF include: use of linear GBCAs like this compound, high cumulative doses of the agent, pre-existing severe renal impairment, acute kidney injury, and delayed hemodialysis after administration in dialysis patients. [, , , , ]

ANone: Yes, although less common than with Gadodiamide, several cases of NSF have been reported in association with this compound exposure, particularly in patients with severe renal impairment. [, , , ]

ANone: As a contrast agent, this compound is not designed for targeted drug delivery. Its distribution is primarily limited to the extracellular space.

ANone: The provided research abstracts do not discuss specific biomarkers for this compound efficacy or toxicity.

ANone: Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and specific technique used to quantify gadolinium concentrations, including those of this compound, in biological samples. [, , ]

ANone: The provided research abstracts do not provide information on the environmental impact of this compound.

ANone: The provided research abstracts do not discuss dissolution and solubility studies on this compound.

ANone: While not explicitly mentioned, analytical methods used to quantify this compound, such as ICP-MS, are rigorously validated to ensure their accuracy, precision, and specificity. []

ANone: The manufacturing and distribution of this compound are subject to strict quality control and assurance measures to guarantee the product's consistency, safety, and efficacy. []

ANone: The provided research abstracts do not discuss the immunogenicity of this compound.

ANone: this compound is not known to significantly interact with drug transporters.

ANone: this compound is not metabolized by drug-metabolizing enzymes and does not induce or inhibit these enzymes. [, ]

ANone: this compound, like other GBCAs, is designed to be biocompatible. It is not biodegradable and is primarily eliminated unchanged through the kidneys. []

ANone: Yes, macrocyclic GBCAs, like Gadoteridol and Gadobutrol, are associated with a lower risk of NSF compared to linear agents like this compound and are preferred for patients with renal insufficiency. [, , ]

ANone: Yes, techniques like arterial spin labeling (ASL) perfusion MRI and diffusion MRI can provide valuable diagnostic information without the need for contrast agents. []

ANone: The provided research abstracts do not discuss recycling or waste management strategies for this compound.

ANone: Various resources and tools are available for this compound research, including databases like PubMed, clinical trial registries, and chemical databases. [, ]

ANone: this compound (OptiMARK) was approved by the FDA for clinical use in 1998. []

ANone: Initially considered very safe, the discovery of Nephrogenic Systemic Fibrosis (NSF) in the early 2000s led to a reevaluation of the safety of GBCAs, including this compound, particularly in patients with renal impairment. []

ANone: Research on this compound involves collaboration between radiologists, nephrologists, pathologists, and pharmacologists to understand its efficacy, safety, and the mechanisms underlying adverse effects like NSF. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.